molecular formula C14H11BrO2 B1311913 1-(4-(4-Bromophenoxy)phenyl)ethanone CAS No. 54916-27-7

1-(4-(4-Bromophenoxy)phenyl)ethanone

Cat. No. B1311913
CAS RN: 54916-27-7
M. Wt: 291.14 g/mol
InChI Key: YLBRBIMNUGZGTD-UHFFFAOYSA-N
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Description

1-(4-(4-Bromophenoxy)phenyl)ethanone, also known as 4-bromophenoxyacetophenone (BPAP), is a chemical compound belonging to the class of phenylpropanone derivatives. It has been studied extensively in recent years due to its pharmacological properties and its potential applications in the synthesis of various compounds. BPAP is a versatile intermediate in synthetic organic chemistry and has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials.

Scientific Research Applications

Degradation of Lignin Model Compounds

Research on the degradation mechanisms of phenolic beta-1 lignin substructure model compounds by the laccase of Coriolus versicolor highlights the compound's relevance in studying lignin biodegradation. The study identified several degradation products and established the occurrence of various types of reactions, such as C alpha-C beta cleavage and alkyl-aryl cleavage, facilitated by phenoxy radicals. This research provides insights into the enzymatic breakdown of lignin, which is crucial for understanding the natural recycling of plant materials and for developing efficient methods for processing lignocellulosic biomass (Kawai, Umezawa, & Higuchi, 1988).

Synthesis and Antimicrobial Activity

A study on the synthesis of phenyl-4-(4-(4-(p-tolyloxy) phenoxy) phenyl)-5, 6-dihydropyrimidin-2(1H)-one and its antimicrobial activity demonstrates the compound's potential in the development of new antimicrobial agents. This research indicates that derivatives of "1-(4-(4-Bromophenoxy)phenyl)ethanone" can be synthesized with various substituted aldehydes, resulting in compounds with significant antimicrobial properties against common bacterial strains (Dave et al., 2013).

Anti-inflammatory Activity

The structural chemistry and anti-inflammatory activity of phenyl dimers, including compounds structurally related to "1-(4-(4-Bromophenoxy)phenyl)ethanone," were explored in another study. This research revealed that these compounds exhibit anti-inflammatory effects in vivo, suggesting their potential as leads for the development of new anti-inflammatory drugs (Singh et al., 2020).

DNA Repair Pathway Inhibition

Another significant application is found in the study of DNA-dependent protein kinase inhibitors as drug candidates for cancer treatment. Compounds related to "1-(4-(4-Bromophenoxy)phenyl)ethanone" have been identified as inhibitors of the DNA repair pathway, presenting a novel approach to enhancing the efficacy of cancer therapies by targeting the DNA repair mechanisms of cancer cells (Kashishian et al., 2003).

Corrosion Inhibition

Research on the corrosion inhibition efficiency of Schiff bases, including compounds with structural similarities to "1-(4-(4-Bromophenoxy)phenyl)ethanone," for carbon steel in hydrochloric acid, shows the potential of these compounds in protecting industrial materials against corrosion. This application is crucial for extending the lifespan of metal components in various industrial environments (Hegazy et al., 2012).

properties

IUPAC Name

1-[4-(4-bromophenoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c1-10(16)11-2-6-13(7-3-11)17-14-8-4-12(15)5-9-14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBRBIMNUGZGTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445175
Record name 1-(4-(4-Bromophenoxy)phenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4-Bromophenoxy)phenyl)ethanone

CAS RN

54916-27-7
Record name 1-(4-(4-Bromophenoxy)phenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-(4-BROMOPHENOXY)PHENYL)ETHANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HJ Breyholz, M Schäfers, S Wagner… - Journal of medicinal …, 2005 - ACS Publications
Studies have demonstrated a positive correlation between inflammation, metastasis, or atherosclerosis and the unbalanced or culminated expression of matrix metalloproteinases (…
Number of citations: 71 pubs.acs.org

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